molecular formula C18H29Cl2NO B14738110 1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol CAS No. 6279-66-9

1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol

Cat. No.: B14738110
CAS No.: 6279-66-9
M. Wt: 346.3 g/mol
InChI Key: BXEWHHRSESPULZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol is a chemical compound known for its unique structure and properties It consists of a dichlorophenyl group attached to an ethanol moiety, with a dipentylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with dipentylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an agrochemical and in organic synthesis.

    3,4-Dichlorophenyl isocyanate: Used in the production of polymers and as a reagent in chemical reactions.

Uniqueness

1-(3,4-Dichlorophenyl)-2-(dipentylamino)ethanol is unique due to its specific structure, which combines a dichlorophenyl group with a dipentylamino substituent. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6279-66-9

Molecular Formula

C18H29Cl2NO

Molecular Weight

346.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(dipentylamino)ethanol

InChI

InChI=1S/C18H29Cl2NO/c1-3-5-7-11-21(12-8-6-4-2)14-18(22)15-9-10-16(19)17(20)13-15/h9-10,13,18,22H,3-8,11-12,14H2,1-2H3

InChI Key

BXEWHHRSESPULZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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